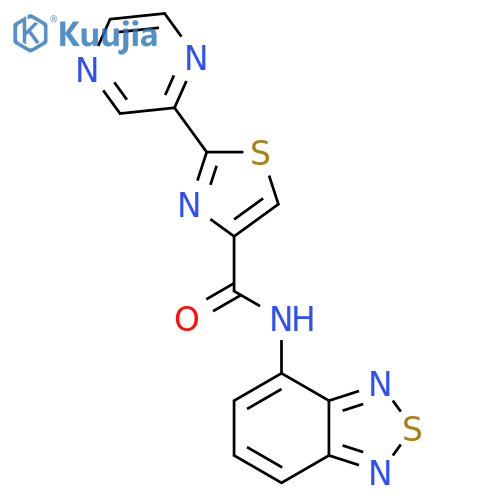Cas no 1235048-27-7 (N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide)

1235048-27-7 structure
商品名:N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide
- AKOS024520014
- F5828-0189
- N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide
- N-(2,1,3-benzothiadiazol-4-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
- 1235048-27-7
-
- インチ: 1S/C14H8N6OS2/c21-13(17-8-2-1-3-9-12(8)20-23-19-9)11-7-22-14(18-11)10-6-15-4-5-16-10/h1-7H,(H,17,21)
- InChIKey: MOPKNLSNRYJVDZ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(NC2=CC=CC3C2=NSN=3)=O)N=C1C1C=NC=CN=1
計算された属性
- せいみつぶんしりょう: 340.02010125g/mol
- どういたいしつりょう: 340.02010125g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 442
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 150Ų
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5828-0189-10μmol |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-100mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 100mg |
$248.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-2μmol |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-40mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 40mg |
$140.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-2mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-20μmol |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-5mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-4mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-10mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5828-0189-20mg |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide |
1235048-27-7 | 20mg |
$99.0 | 2023-09-09 |
N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide 関連文献
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
1235048-27-7 (N-(2,1,3-benzothiadiazol-4-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide) 関連製品
- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
